2-(2,5-Dimethoxyphenyl)propanal

Description

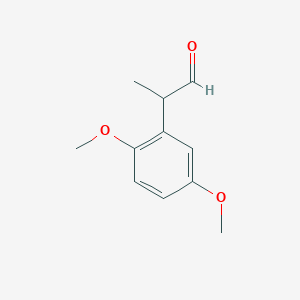

2-(2,5-Dimethoxyphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with methoxy groups at the 2- and 5-positions of the phenyl ring. This compound is of interest due to its structural similarity to bioactive phenylpropanoids and related derivatives, which often exhibit pharmacological properties such as anti-inflammatory or neuroactive effects.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)propanal |

InChI |

InChI=1S/C11H14O3/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-8H,1-3H3 |

InChI Key |

QFJBSPZGZZMKOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanals and Propanones

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (Compound 7 from )

- Structure: A propanone derivative with hydroxyl and dimethoxy substituents.

- Key Differences: The ketone group (propanone) replaces the aldehyde group in 2-(2,5-dimethoxyphenyl)propanal. Additionally, the hydroxyl group at the 4-position and methoxy groups at 3,5-positions alter electronic properties.

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone (Compound 8 from )

- Structure : Features a hydroxyl group at the 4-position and a single methoxy group at the 3-position.

- Key Differences : Reduced methoxy substitution (one vs. two methoxy groups in the target compound) and a hydroxyl group may enhance polarity and hydrogen-bonding capacity.

Dimethoxy-Substituted Aromatic Acids

3-(2-Methoxyphenyl)propanoic Acid ()

- Structure: Propanoic acid substituted with a single methoxy group at the 2-position.

- Key Differences : The carboxylic acid group replaces the aldehyde, and the absence of a 5-methoxy group reduces steric and electronic effects.

Physicochemical Data :

Property Value Molecular Formula C₁₀H₁₂O₃ Molecular Weight 180.20 g/mol Melting Point 85–89°C CAS RN 6342-77-4

3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid (Compound 5 from )

- Structure: Propanoic acid with dihydroxy and dimethoxy substitutions.

- Key Differences : Additional hydroxyl groups increase hydrophilicity, while the 2,4′,3′,5′ substitution pattern distinguishes it from the target compound’s 2,5-dimethoxy arrangement.

Ethylamino-Methylphenol Derivatives

2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH, )

- Structure: A phenethylamine derivative with the same 2,5-dimethoxyphenyl group but linked to an ethylamino-methylphenol moiety.

- Key Differences: The aldehyde group is absent, replaced by a secondary amine and phenol group.

Physicochemical and Analytical Comparisons

Table 1: Comparative Data for Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.